
2-Amino-3-chloroquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-chloroquinoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol It is a derivative of quinoline, which is a fused ring system consisting of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloroquinoline-6-carboxylic acid typically involves the construction of the quinoline ring system followed by the introduction of the amino and chloro substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloroaniline with diethyl ethoxymethylenemalonate followed by cyclization can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
2-Amino-3-chloroquinoline-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
2-Amino-3-chloroquinoline-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
作用机制
The mechanism of action of 2-Amino-3-chloroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds potential candidates for anticancer therapy.
相似化合物的比较
Similar Compounds
2-Amino-6-chloroquinoline-3-carboxylic acid: This compound has a similar structure but with the amino and chloro groups at different positions.
2-Chloroquinoline-3-carbaldehyde: Another related compound with different functional groups.
Uniqueness
2-Amino-3-chloroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and chloro groups on the quinoline ring allows for a diverse range of chemical modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C10H7ClN2O2 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC 名称 |
2-amino-3-chloroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-4-6-3-5(10(14)15)1-2-8(6)13-9(7)12/h1-4H,(H2,12,13)(H,14,15) |
InChI 键 |
XCTMOJZVASDBRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=C(C=C2C=C1C(=O)O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


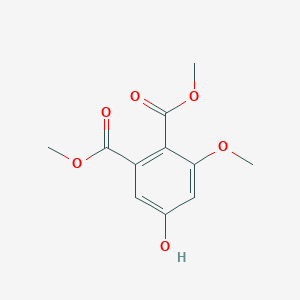
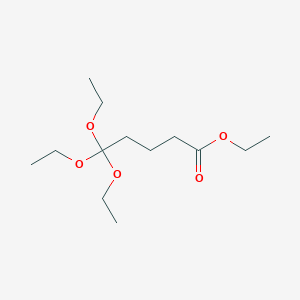


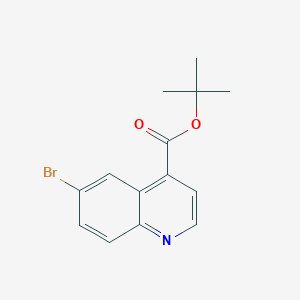

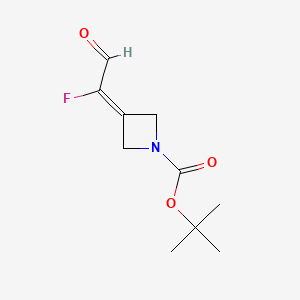
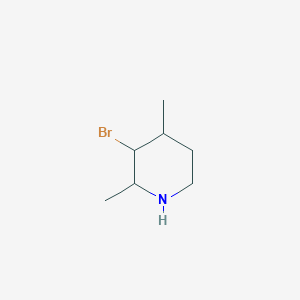
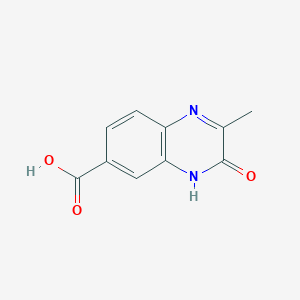
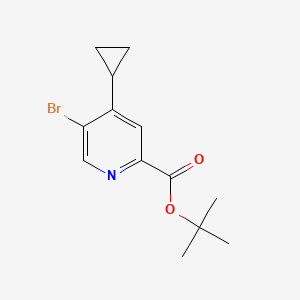
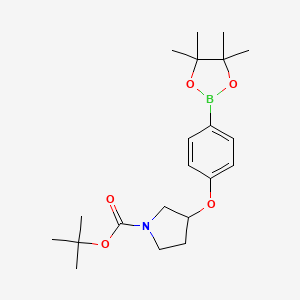
![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13926082.png)
![2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13926084.png)

